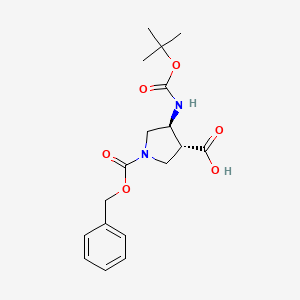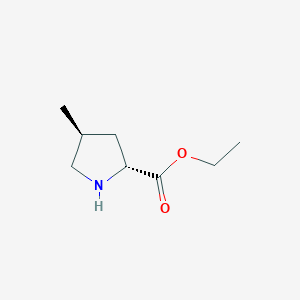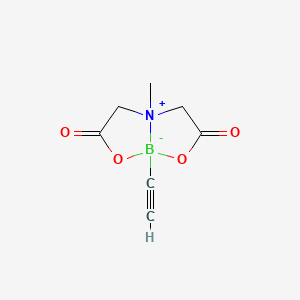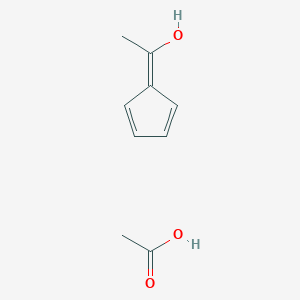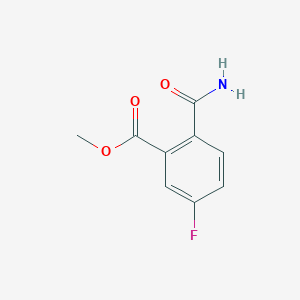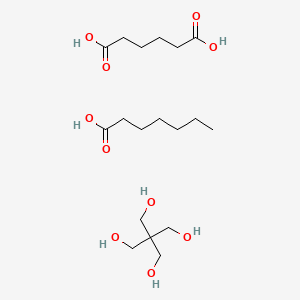
Adipic acid; heptanoic acid; pentek
Overview
Description
Adipic acid; heptanoic acid; pentek is a complex compound that combines the properties of three distinct chemical entities. Each component contributes unique characteristics, making the compound versatile for various applications. The compound is known for its stability and reactivity, which are essential for its use in industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves the reaction of formaldehyde with acetaldehyde in the presence of a base catalyst. . Heptanoic acid and hexanedioic acid are then esterified with pentaerythritol to form the final compound. The reaction conditions typically involve heating the reactants to a specific temperature and maintaining the pH within a controlled range .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. Advanced techniques such as distillation and crystallization are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Adipic acid; heptanoic acid; pentek undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various esters, alcohols, and acids. These products are valuable intermediates in the synthesis of polymers, pharmaceuticals, and other industrial chemicals .
Scientific Research Applications
Adipic acid; heptanoic acid; pentek has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Medicine: Utilized in the formulation of pharmaceuticals and as a precursor for drug synthesis.
Industry: Applied in the production of flame retardants, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of Adipic acid; heptanoic acid; pentek involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The ester groups can undergo hydrolysis, releasing the parent acids and alcohols, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;undecanoic acid
- 2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;heptanoic acid
- 2,2-Bis(hydroxymethyl)propane-1,3-diol;butyric acid;heptanoic acid
Uniqueness
What sets Adipic acid; heptanoic acid; pentek apart from similar compounds is its unique combination of properties from its constituent acids and diol. This combination provides enhanced stability, reactivity, and versatility, making it suitable for a broader range of applications in various fields .
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;hexanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2.C6H10O4.C5H12O4/c1-2-3-4-5-6-7(8)9;7-5(8)3-1-2-4-6(9)10;6-1-5(2-7,3-8)4-9/h2-6H2,1H3,(H,8,9);1-4H2,(H,7,8)(H,9,10);6-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKCKSWIXCXPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(C(CO)(CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68937-27-9 | |
| Record name | Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68937-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8242519.png)
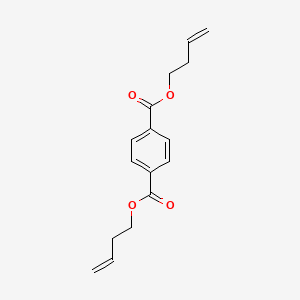

![Benzene, [(3-cyclohexen-1-yloxy)methyl]-](/img/structure/B8242541.png)
![1-O-benzyl 3-O-ethyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate](/img/structure/B8242555.png)
